alpha-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate
Overview
Description
Alpha-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate is a chemically modified form of galactose, a monosaccharide sugar. It is characterized by the presence of acetyl and acetylamino groups at specific positions on the galactose molecule.
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,3,6-tetra-O-acetyl-4-chloro-4-deoxy-alpha-d-galactopyranose, involves interesting anomerization phenomena and kinetically controlled acetylation. The configuration of the starting galactose determines the configuration of the resulting acetates. The influence of substituent groups on the galactopyranose ring conformations is significant (Liu, Zhang, Liu, & Song, 2005).
Molecular Structure Analysis
The molecular structure, particularly the ring conformations of derivatives of alpha-D-galactopyranose, can be impacted by the presence of chloro and O-acetyl groups at specific carbon atoms. For instance, 1,3,4,6-tetra-O-acetyl-2-deoxy-alpha-D-galactopyranoside derivatives show various orientations of the acetyl groups, which influence the overall structure (Mikeska et al., 2003).
Chemical Reactions and Properties
The compound undergoes specific chemical reactions due to its functional groups. The acetylation process, for example, is kinetically controlled and dependent on the initial configuration of the galactose molecule. This influences the properties of the resulting compound, such as its reactivity and interaction with other molecules (Liu, Zhang, Liu, & Song, 2005).
Physical Properties Analysis
The physical properties of such compounds are heavily influenced by their molecular structure. Factors such as crystallography and the orientations of functional groups play a key role. For example, the chair conformation of the pyranose unit and the orientation of the acetyl groups affect the compound's physical characteristics (T. Mikeska et al., 2003).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are defined by the specific substitutions on the galactose molecule. The presence of acetyl and acetylamino groups at particular positions alters how the molecule reacts in various chemical environments and under different conditions (Liu, Zhang, Liu, & Song, 2005).
Scientific Research Applications
Biomedical Engineering and Drug Delivery Systems
Pectins, which include structural units of alpha-D-Galactopyranose, are natural complex heteropolysaccharides with significant potential in biomedical applications. They have been extensively studied for their biocompatibility, biodegradability, and non-toxic nature. Pectins are utilized in drug delivery systems, tissue engineering, and as components in biomaterials due to their gelling, emulsifying, and stabilizing properties. The modification of pectins through acetylation and other chemical processes can significantly enhance their properties, making them suitable for various medical and pharmaceutical applications (Noreen et al., 2017).
Pharmacology and Toxicology
Studies have explored the biological effects of complex polysaccharides, including those containing alpha-D-Galactopyranose units, in pharmacology and toxicology. For instance, Gum arabic, a complex polysaccharide with beta-D-galactopyranosyl units, has been investigated for its pharmacological properties, including antioxidant activities and potential protective effects against various toxicities. Despite mixed reports on its efficacy in different domains, such as lipid metabolism and renal failure, the exploration of these polysaccharides highlights the diverse potential of alpha-D-Galactopyranose derivatives in therapeutic applications (Ali et al., 2009).
Materials Science
In materials science, the derivatization of D-glucans, which can be structurally related to alpha-D-Galactopyranose derivatives, has shown promising applications. Chemical modifications like acetylation can enhance the solubility and biological activity of these polymers, making them suitable for anticoagulant, antitumor, antioxidant, and antiviral applications. The advancements in chemically modified D-glucans demonstrate the potential of alpha-D-Galactopyranose derivatives in developing new materials with enhanced properties and applications in various industries (Kagimura et al., 2015).
properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14+,15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPIZHVSWNOZMN-LJIZCISZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-a-D-galactopyranose |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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